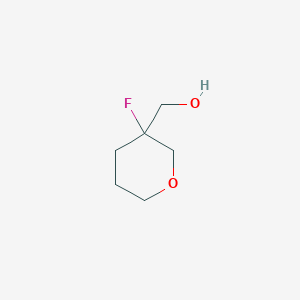

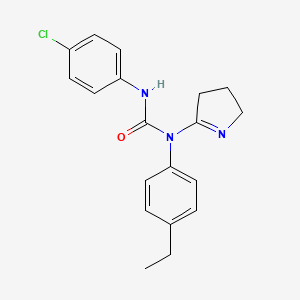

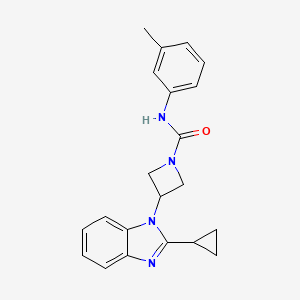

![molecular formula C22H20FN3OS B2444088 N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897465-03-1](/img/structure/B2444088.png)

N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of imidazole and thiazole, two types of heterocyclic compounds. Imidazole is a five-membered ring with two nitrogen atoms, and it’s known for its broad range of chemical and biological properties . Thiazole is a similar five-membered ring but contains a sulfur atom in addition to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . IR spectroscopy can give insights into the functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Mechanism of Action

N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide targets the mitochondrial protein, Ndufs4, which is involved in the electron transport chain and oxidative phosphorylation. By inhibiting Ndufs4, this compound can induce mitochondrial reactive oxygen species (ROS) production, leading to cellular apoptosis and inflammation. Additionally, this compound can modulate the immune response by regulating the activation of T cells and macrophages.

Biochemical and Physiological Effects:

This compound has been shown to induce apoptosis in cancer cells, reduce inflammation in autoimmune diseases, and inhibit viral replication in infectious diseases. It can also modulate the immune response by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for Ndufs4. However, its mechanism of action is complex and requires careful characterization. Additionally, this compound may have off-target effects on other mitochondrial proteins, which can complicate data interpretation.

Future Directions

There are several future directions for N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide research, including its potential use in combination with other drugs for cancer therapy, its application in autoimmune diseases, and its use as an antiviral agent. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects.

Synthesis Methods

N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can be synthesized using a multi-step process involving the condensation of 2-bromo-N-ethylbenzylamine with 4-fluorophenylacetic acid, followed by cyclization with thioamide and imidazole reagents. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has been studied for its potential therapeutic effects in various diseases, including autoimmune diseases, cancer, and infectious diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties in preclinical studies.

properties

IUPAC Name |

N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3OS/c1-2-25(13-16-6-4-3-5-7-16)21(27)12-19-15-28-22-24-20(14-26(19)22)17-8-10-18(23)11-9-17/h3-11,14-15H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVOXFNIWBUAER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2444006.png)

![3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2444009.png)

![N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2444014.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2444026.png)